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Compound of Interest

Compound Name: (S)-Azelnidipine

Cat. No.: B605794 Get Quote

Introduction
(S)-Azelnidipine is a third-generation dihydropyridine derivative that acts as a potent and long-

acting L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of

transmembrane calcium ion (Ca2+) influx through voltage-dependent L-type calcium channels

in vascular smooth muscle cells.[2][3] This leads to vasodilation and a subsequent reduction in

blood pressure. Unlike some other calcium channel blockers, azelnidipine has a gradual onset

of action and is not associated with reflex tachycardia.[4] In addition to its antihypertensive

effects, azelnidipine has demonstrated cardioprotective, neuroprotective, and anti-

atherosclerotic properties.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the

pharmacological activity of (S)-Azelnidipine, focusing on its effects on L-type calcium

channels. The target audience for these protocols includes researchers in pharmacology, cell

biology, and drug development.

Mechanism of Action Signaling Pathway
(S)-Azelnidipine exerts its therapeutic effect by blocking L-type calcium channels, which are

crucial for the contraction of vascular smooth muscle. The signaling pathway is depicted below.
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Caption: (S)-Azelnidipine's mechanism of action.

Quantitative Data Summary
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The following table summarizes the in vitro potency of Azelnidipine from functional assays.

Assay Type
Cell/Tissue
Type

Parameter Value Reference

Inhibition of

Spontaneous

Contractions

Guinea-pig portal

vein
Ki 153 nM

L-type Ca2+

Channel Current

(IBa) Block

Guinea-pig portal

vein smooth

muscle

Ki 282 nM (-60 mV)

L-type Ca2+

Channel Current

(IBa) Block

Guinea-pig portal

vein smooth

muscle

Ki 2 µM (-90 mV)

Experimental Protocols
Protocol 1: Fluorescent Calcium Influx Assay
This assay measures the ability of (S)-Azelnidipine to inhibit intracellular calcium influx in

response to depolarization. A fluorescent calcium indicator, such as Fluo-4 AM, is used to

detect changes in intracellular calcium concentration.

Experimental Workflow Diagram
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Caption: Workflow for the fluorescent calcium influx assay.

Materials:

A7r5 cells (rat aortic smooth muscle cell line) or other suitable cell line expressing L-type

calcium channels.

Cell culture medium (e.g., DMEM with 10% FBS).

Black, clear-bottom 96-well plates.
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(S)-Azelnidipine.

Fluo-4 AM calcium indicator.

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

High potassium (K+) stimulation buffer (e.g., HBSS with 60 mM KCl).

Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm.

Procedure:

Cell Seeding:

Seed A7r5 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000

cells per well.

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell

attachment.

Preparation of Reagents:

Prepare a stock solution of (S)-Azelnidipine in DMSO.

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

Dye Loading:

Remove the cell culture medium from the wells.

Add 100 µL of the Fluo-4 AM loading solution to each well.

Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature,

protected from light.

Compound Treatment:
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Prepare serial dilutions of (S)-Azelnidipine in HBSS.

Remove the dye loading solution and wash the cells gently with HBSS.

Add the (S)-Azelnidipine dilutions to the respective wells and incubate for a

predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control

(DMSO) wells.

Measurement of Calcium Influx:

Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading for each well.

Add high K+ stimulation buffer to all wells to induce membrane depolarization and

subsequent calcium influx.

Immediately begin kinetic fluorescence readings at Ex/Em = 490/525 nm for several

minutes.

Data Analysis:

Determine the peak fluorescence intensity for each well after stimulation.

Normalize the data to the vehicle control.

Plot the normalized response against the logarithm of the (S)-Azelnidipine concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ionic current through L-type calcium

channels in individual cells, providing detailed information on the inhibitory mechanism of (S)-
Azelnidipine.

Materials:
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Isolated vascular smooth muscle cells or a cell line stably expressing L-type calcium

channels (e.g., HEK293-CaV1.2).

Patch-clamp rig (amplifier, micromanipulator, microscope).

Borosilicate glass capillaries for pipette fabrication.

Extracellular (bath) solution containing Ba2+ or Ca2+ as the charge carrier.

Intracellular (pipette) solution.

Solutions:

Extracellular Solution (in mM): 110 NaCl, 20 BaCl2, 10 HEPES, 10 Glucose, 5 CsCl, 1

MgCl2 (pH adjusted to 7.4 with CsOH).

Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH

adjusted to 7.2 with CsOH).

Procedure:

Cell Preparation:

Isolate single vascular smooth muscle cells or use a cultured cell line.

Plate the cells in a recording chamber on the microscope stage and perfuse with the

extracellular solution.

Pipette Preparation and Sealing:

Pull glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

Approach a single, healthy-looking cell with the pipette.

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip

and the cell membrane.

Whole-Cell Configuration:
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Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip,

establishing the whole-cell recording configuration.

Current Recording:

Clamp the cell membrane potential at a holding potential where L-type calcium channels

are mostly closed (e.g., -70 mV or -90 mV).

Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV

increments for 200 ms) to elicit inward Ba2+ or Ca2+ currents.

Record the baseline currents.

Compound Application:

Perfuse the recording chamber with the extracellular solution containing known

concentrations of (S)-Azelnidipine.

Allow sufficient time for the compound to equilibrate.

Post-Compound Recording and Data Analysis:

Repeat the voltage-step protocol to record currents in the presence of (S)-Azelnidipine.

Measure the peak inward current at each voltage step before and after compound

application.

Calculate the percentage of current inhibition at each concentration.

Construct a concentration-response curve and determine the IC50 or Ki value.

Analyze for voltage-dependency of the block by comparing inhibition at different holding

potentials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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